molecular formula C4H6N2OS B1231900 3-Methyl-2-thioxoimidazolidin-4-one CAS No. 694-68-8

3-Methyl-2-thioxoimidazolidin-4-one

Cat. No.: B1231900
CAS No.: 694-68-8
M. Wt: 130.17 g/mol
InChI Key: MEJHYNPOIFOIIU-UHFFFAOYSA-N
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Description

3-Methyl-2-thioxoimidazolidin-4-one: is a heterocyclic compound with the molecular formula C4H6N2OS. . This compound is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms, which contribute to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it inhibits tyrosyl-DNA phosphodiesterase 1 by binding to its active site, thereby preventing the enzyme from repairing DNA damage caused by antitumor drugs . This inhibition enhances the efficacy of chemotherapy and can be useful in cancer treatment.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the methyl group at the 3-position, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

3-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHYNPOIFOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989215
Record name 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-68-8
Record name Methylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methyl-2-thioxoimidazolidin-4-one interact with iodine, and why is this interaction relevant?

A: this compound (T) can form molecular complexes with dihalogens like iodine (I2), iodine bromide (IBr), and iodine chloride (ICl). [] This interaction occurs through electron donation from the sulfur atom in the thioxo group (C=S) of T to the iodine atom in the dihalogen. The research suggests that T derivatives, due to their ability to complex with iodine, could be used to treat hyperthyroidism. [] This is because excessive iodine uptake by the thyroid gland contributes to hyperthyroidism, and compounds like T could potentially help regulate this uptake.

Q2: Are there any observed correlations between the structural features of the this compound-dihalogen complex and its stability?

A: Yes, research indicates correlations between the structural and frequency characteristics of the this compound-dihalogen complex and its stability. Specifically, the C---S and S---I bond lengths, along with the shifts in the N---H stretching frequency, show correlations with: []

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